(1S,2S)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]cyclohexan-1-ol
Overview
Description
(1S,2S)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]cyclohexan-1-ol is a chiral compound featuring a cyclohexanol ring substituted with a 1-methyl-1H-imidazol-2-ylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]cyclohexan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and 1-methyl-1H-imidazole-2-thiol.
Formation of Thioether: The thiol group of 1-methyl-1H-imidazole-2-thiol reacts with cyclohexanone under basic conditions to form the thioether linkage.
Reduction: The resulting thioether is then reduced using a suitable reducing agent such as sodium borohydride to yield the desired this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to modify the imidazole ring or the cyclohexanol ring.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophiles such as alkyl halides can be used for substitution reactions on the imidazole ring.
Major Products
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of alkylated imidazole derivatives.
Scientific Research Applications
(1S,2S)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (1S,2S)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]cyclohexan-1-ol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity and protein function. Additionally, the compound’s chiral nature allows it to interact selectively with biological molecules, potentially leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]cyclohexan-1-ol: The enantiomer of the compound, which may exhibit different biological activities.
2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]cyclohexan-1-one: The oxidized form of the compound.
1-methyl-1H-imidazole-2-thiol: The precursor used in the synthesis.
Uniqueness
(1S,2S)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]cyclohexan-1-ol is unique due to its specific chiral configuration, which can result in distinct interactions with biological targets compared to its enantiomers or other similar compounds. This specificity can be crucial in applications such as drug development, where the chirality of a molecule can significantly influence its efficacy and safety.
Properties
IUPAC Name |
(1S,2S)-2-(1-methylimidazol-2-yl)sulfanylcyclohexan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2OS/c1-12-7-6-11-10(12)14-9-5-3-2-4-8(9)13/h6-9,13H,2-5H2,1H3/t8-,9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODURYNGGUQZBGN-IUCAKERBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SC2CCCCC2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CN=C1S[C@H]2CCCC[C@@H]2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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